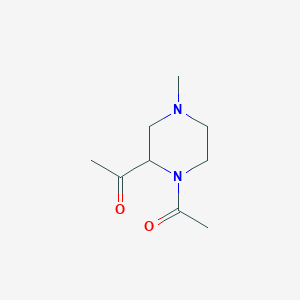
Piperazine, 1,2-diacetyl-4-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1,2-diacetyl-4-methyl-(9CI) is a heterocyclic organic compound with the molecular formula C9H16N2O2. It is a derivative of piperazine, a chemical structure that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1,2-diacetyl-4-methyl-(9CI) can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the ring formation . Another method involves the aza-Michael addition reaction between diamines and sulfonium salts, which can be performed under basic conditions .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for industrial production of piperazine, 1,2-diacetyl-4-methyl-(9CI) are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with adjustments for scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1,2-diacetyl-4-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperazine, 1,2-diacetyl-4-methyl-(9CI) may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Piperazine, 1,2-diacetyl-4-methyl-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of piperazine, 1,2-diacetyl-4-methyl-(9CI) involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Piperazine, 1,2-diacetyl-4-methyl-(9CI) can be compared with other similar compounds, such as:
Piperazine: The parent compound, which has a simpler structure and is widely used in pharmaceuticals.
1,4-Diacetylpiperazine: A derivative with acetyl groups at different positions, which may have different chemical and biological properties.
4-Methylpiperazine: A derivative with a methyl group at a different position, which may affect its reactivity and interactions.
The uniqueness of piperazine, 1,2-diacetyl-4-methyl-(9CI) lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
224189-17-7 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-(1-acetyl-4-methylpiperazin-2-yl)ethanone |
InChI |
InChI=1S/C9H16N2O2/c1-7(12)9-6-10(3)4-5-11(9)8(2)13/h9H,4-6H2,1-3H3 |
InChI Key |
UHHPGIAMKNRDRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CN(CCN1C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















